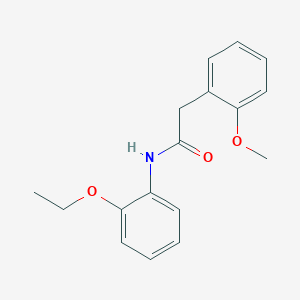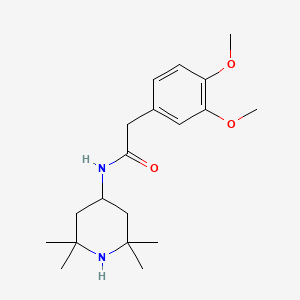
N-(2-ethoxyphenyl)-2-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2-ethoxyphenyl)-2-(2-methoxyphenyl)acetamide and related compounds typically involves catalytic hydrogenation or direct functionalization of precursor molecules. For example, the reduction of N-(3-nitro-4-methoxyphenyl)acetamide to its amino derivative using a novel Pd/C catalyst showcases the application of catalytic hydrogenation, achieving high selectivity and stability under optimized conditions (Zhang Qun-feng, 2008). Another approach is the multi-step synthesis involving esterification and acetylation steps, as demonstrated in the preparation of 2-hydroxy-N-methyl-N-phenyl-acetamide (Zhong-cheng Zhou & Wan-yin Shu, 2002).
Molecular Structure Analysis
The structural characteristics of acetamide derivatives, including N-(2-ethoxyphenyl)-2-(2-methoxyphenyl)acetamide, are often elucidated using crystallography and spectroscopy. The crystal structure of related compounds reveals specific conformational features, such as the linear or slightly bent arrangements of acetamido moieties and the presence of intramolecular hydrogen bonds, which contribute to the molecule's stability and reactivity (A. Camerman et al., 2005).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, including hydrolysis, acetylation, and interaction with reagents to form more complex structures or reveal specific functional groups. For instance, the chemoselective acetylation of amino groups demonstrates the reactivity of such compounds under catalyzed conditions, leading to pharmacologically relevant intermediates (Deepali B Magadum & G. Yadav, 2018).
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-21-16-11-7-5-9-14(16)18-17(19)12-13-8-4-6-10-15(13)20-2/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURKNSUKOKYULF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(2-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5782635.png)

![1-[1-ethyl-4-(ethylthio)-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5782647.png)
![methyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782653.png)

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5782662.png)

![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5782686.png)
![3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde](/img/structure/B5782696.png)
![9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5782702.png)

![ethyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782735.png)

